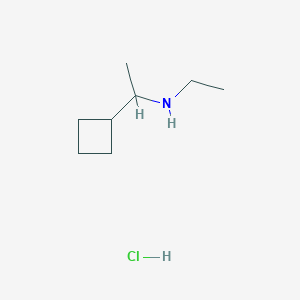
2-(3-Chloro-4-methylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Chloro-4-methylphenyl)acetic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 3-choloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in acetic acid . Another method involves the chlorination of 2-methylphenylacetic acid .Molecular Structure Analysis
The molecular weight of “this compound” is 184.62 . The InChI code for this compound is 1S/C9H9ClO2/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) .Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 104-105 degrees Celsius .Relevant Papers There are several papers related to “this compound” available for further reading .
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
One application of a related compound, 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, involves its synthesis for potential use in anticancer treatments. This compound was synthesized through a process involving amidation, etherification, and other chemical reactions, indicating a possible role in the development of new anticancer drugs (Liu Ying-xiang, 2007).
Environmental and Biological Applications
A study on 4-chloro-2-methylphenoxy acetic acid (MCPA), a compound closely related to 2-(3-Chloro-4-methylphenyl)acetic acid, demonstrated its use in environmental and biological analyses. This involved the development of a molecular imprinted polymer for selective sample preparation and trace determination of MCPA in biological and environmental samples, highlighting its relevance in environmental monitoring and safety assessments (F. Omidi et al., 2014).
Chemical Reaction Studies
The reactivity of similar compounds, such as 4-methylphenyl acetate and dimethylphenyl acetate, has been explored to understand their chemical behavior. Studies on their reaction with molecular chlorine in acetic acid provided insights into the kinetics and mechanisms of aromatic halogen substitution, which is crucial for understanding the reactivity and potential applications of this compound in various chemical processes (P. Mare et al., 1976).
Photodegradation Studies
Research on the photodegradation behavior of a pharmaceutical compound with a similar structure, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, has been conducted. This study focused on understanding the degradation products and their formation mechanisms under photo-irradiation, which is significant for assessing the stability and safe handling of related compounds (Lianming Wu et al., 2007).
Solid-State Characterization and Polymorphism
Investigations into the solid-state characteristics of closely related compounds, such as [4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl] acetic acid, have revealed the existence of polymorphic forms. These studies aid in understanding the physical properties of these compounds, which is crucial for their development and formulation in pharmaceutical applications (L. Katrincic et al., 2009).
Mecanismo De Acción
Mode of Action
It’s known that many similar aromatic compounds interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
Its molecular weight (18462 g/mol) and predicted properties such as boiling point (3088±270 °C) and density (1272±006 g/cm3) suggest that it may have reasonable bioavailability .
Action Environment
The action of 2-(3-Chloro-4-methylphenyl)acetic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific characteristics of the biological system in which it is present. For instance, its predicted pKa value of 4.22±0.10 suggests that its ionization state, and therefore its reactivity, could be influenced by pH .
Análisis Bioquímico
Biochemical Properties
It is known that it can undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that it may interact with enzymes and proteins that can facilitate these types of reactions .
Molecular Mechanism
It is known that benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation . This suggests that 2-(3-Chloro-4-methylphenyl)acetic acid may interact with biomolecules in a similar manner.
Metabolic Pathways
It is known that it can undergo reactions at the benzylic position , suggesting that it may be involved in metabolic pathways that can facilitate these types of reactions.
Propiedades
IUPAC Name |
2-(3-chloro-4-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGQSYHHKWNLNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000515-63-8 |
Source


|
| Record name | 2-(3-chloro-4-methylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2436786.png)
![5-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2436789.png)


![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B2436794.png)

![(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine](/img/structure/B2436798.png)
![N-(4-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2436799.png)
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B2436800.png)
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine](/img/structure/B2436801.png)

![Methyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2436803.png)


